![molecular formula C16H19N3O3S B5630087 3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5630087.png)
3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide
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Overview
Description
Synthesis Analysis
Synthesis of compounds related to "3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide" often involves multistep reactions, including sodium borohydride reduction of corresponding imino compounds in absolute ethanol to yield novel structures with potential anti-inflammatory properties (Madhavi Gangapuram & K. Redda, 2006). Another approach involves the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating a methodology for incorporating the sulfonyl and pyridinyl groups into complex molecules (T. K. Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds can be influenced by substituents on the pyridine and benzamide groups. Studies on concave pyridines with sulfonamide bridgeheads have shown that substituents like diethylamino groups can significantly affect the molecule's basicity and reactivity (U. Lüning, R. Baumstark, & Michael Müller, 1991).
Chemical Reactions and Properties
The reactivity of compounds containing sulfonyl and pyridinyl groups is highlighted in the synthesis of novel soluble fluorinated polyamides, showing their potential in creating materials with specific physical and chemical properties (Xiao-Ling Liu et al., 2013). Another study demonstrates the potential of the 3-sulfonylaminobenzamide fragment in designing novel anticancer agents, indicating the chemical versatility and application in drug development (Huan-qiu Li et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the behavior of these compounds under various conditions. The crystalline forms of related sulfonamides, such as sulfapyridine, exhibit conformational polymorphism, which can significantly affect their solubility and stability (I. Bar & J. Bernstein, 1985).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming derivatives, are illustrated by the synthesis of fluorescence dyes based on pyridine-sulfonamide structures. These compounds exhibit high fluorescence quantum yields and good electrochemical and thermal stabilities, highlighting their application in bioimaging and materials science (Jianhong Chen et al., 2012).
properties
IUPAC Name |
3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-19(4-2)23(21,22)15-9-5-7-13(11-15)16(20)18-14-8-6-10-17-12-14/h5-12H,3-4H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYMYZIBWUNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide |
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